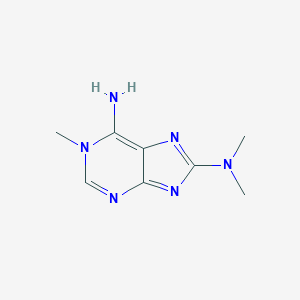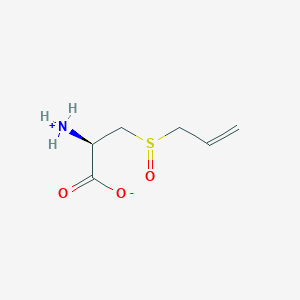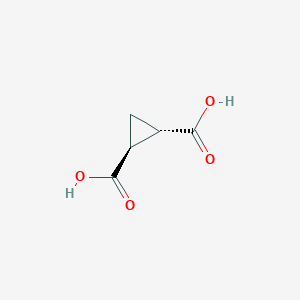
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibitor of Methylaspartase Reaction
(1S,2S)-cyclopropane-1,2-dicarboxylic acid and its derivatives have been investigated as inhibitors of the 3-methylaspartase reaction. Badiani et al. (1996) synthesized a range of 1-substituted cyclopropane 1,2-dicarboxylic acids and found them to be effective inhibitors, with (1S,2S)-1-methylcyclopropane 1,2-dicarboxylic acid being the most potent, acting as a transition state analogue for the substrate deamination reaction catalyzed by the enzyme (Badiani, Lightfoot, & Gani, 1996).
Absolute Configuration Studies
The absolute configurations of various chiral cyclopropanes, including (1S,2S)-cyclopropane-1,2-dicarboxylic acid, have been established through chemical correlations. Nishiyama, Oda, and Inouye (1974) correlated these compounds to known configurations, contributing significantly to the understanding of their stereochemical properties (Nishiyama, Oda, & Inouye, 1974).
Synthesis Techniques
Furuta, Iwanaga, and Yamamoto (2003) explored the condensation of dimethyl succinate dianion with 1,ω-dihalides to produce (1S,2S)-cyclopropane-1,2-dicarboxylic acid. This study provides insights into efficient synthetic routes for producing this compound (Furuta, Iwanaga, & Yamamoto, 2003).
Chiral Ligand Synthesis
Ahlam et al. (2012) synthesized chiral C2 symmetrical bidentate substituted amide ligands derived from (1S,2S)-cyclopropane-1,2-dicarboxylic acid. These ligands have potential applications in asymmetric transformations, showcasing the utility of cyclopropane derivatives in ligand synthesis (Ahlam, Islam, Al-Othman, Al-Salhoob, & Barakat, 2012).
Metal Complex Formation
Petri, Schwarz, and Lentz (1998) investigated the formation of metal complexes with cyclopropane-1,1-dicarboxylic acid. Their research provides valuable information on the interaction of this compound with various metals, potentially leading to applications in catalysis and material science (Petri, Schwarz, & Lentz, 1998).
Conformational Restriction in Biologically Active Compounds
Kazuta, Matsuda, and Shuto (2002) used cyclopropane rings, including (1S,2S)-cyclopropane-1,2-dicarboxylic acid derivatives, to restrict the conformation of biologically active compounds. This approach improves activity and helps in understanding bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426118 | |
| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
CAS RN |
14590-54-6 | |
| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



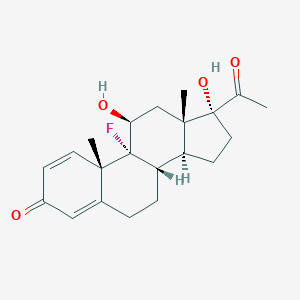
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)
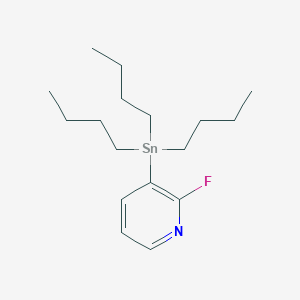
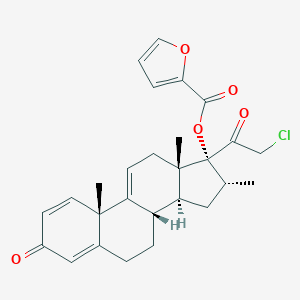
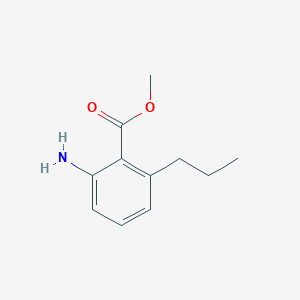
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
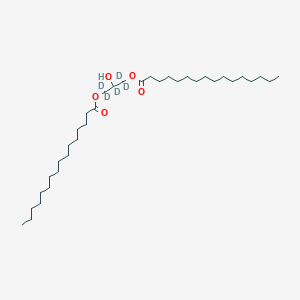
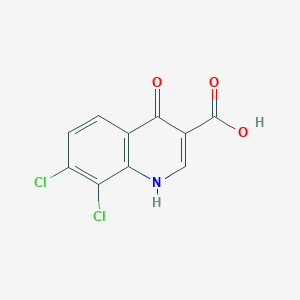
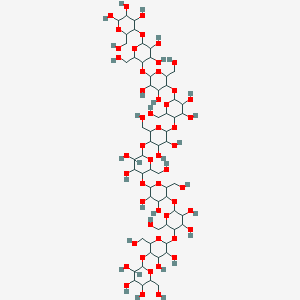
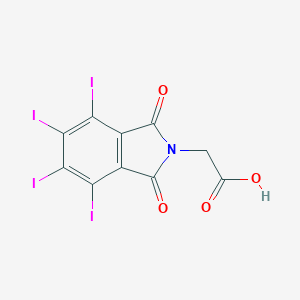
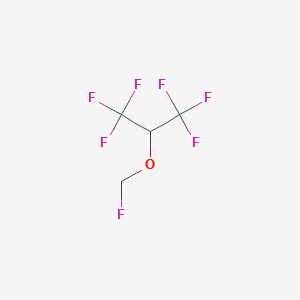
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
